molecular formula C22H17BrN2O3S B11233682 6-allyl-N-(2-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(2-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11233682
M. Wt: 469.4 g/mol
InChI Key: ZIYOOLYURWCXCS-UHFFFAOYSA-N
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Description

6-allyl-N-(2-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives. This compound is characterized by its unique structure, which includes an allyl group, a bromophenyl group, and a thiazine ring system. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-allyl-N-(2-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-allyl-N-(2-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

6-allyl-N-(2-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-allyl-N-(2-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

6-allyl-N-(2-bromophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other similar compounds, such as:

    6-allyl-N-(2-chlorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure but with a chlorine atom instead of bromine.

    6-allyl-N-(2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure but with a fluorine atom instead of bromine.

    6-allyl-N-(2-iodophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H17BrN2O3S

Molecular Weight

469.4 g/mol

IUPAC Name

N-(2-bromophenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H17BrN2O3S/c1-2-13-25-20-12-11-15(22(26)24-19-9-5-4-8-18(19)23)14-17(20)16-7-3-6-10-21(16)29(25,27)28/h2-12,14H,1,13H2,(H,24,26)

InChI Key

ZIYOOLYURWCXCS-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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